Cas no 19050-63-6 (2-(Methylamino)-N-phenethylbenzamide)

2-(Methylamino)-N-phenethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-(Methylamino)-N-phenethylbenzamide
- 2-METHYLAMINO-N-PHENETHYL-BENZAMIDE
- [2-(methylamino)phenyl]-N-(2-phenylethyl)carboxamide
- 2-methylamino-N-(2'-phenylethyl)benzamide
- AC1MD6QX
- AN-329
- glycoamide-A
- Maybridge1_003437
- Oprea1_702176
- SureCN3407189
- AKOS BBB/048
- DTXSID90384508
- AKOS000319418
- 2-(methylamino)-N-(2-phenylethyl)benzamide
- 19050-63-6
- SCHEMBL3407189
- HMS551E05
- AN-329/42955197
- CS-0358848
- STL069012
-
- MDL: MFCD00121562
- インチ: InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19)
- InChIKey: QDLVHIXBWKCXDP-UHFFFAOYSA-N
- ほほえんだ: CNC1=CC=CC=C1C(NCCC2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 254.141913202g/mol
- どういたいしつりょう: 254.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 41.1Ų
2-(Methylamino)-N-phenethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M878358-5mg |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M878358-10mg |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 10mg |
$ 65.00 | 2022-06-03 | ||
TRC | M878358-50mg |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 50mg |
$ 115.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023893-500mg |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 500mg |
1901CNY | 2021-05-07 | ||
A2B Chem LLC | AF00107-100mg |
2-METHYLAMINO-N-PHENETHYL-BENZAMIDE |
19050-63-6 | 95% | 100mg |
$298.00 | 2024-04-20 | |
A2B Chem LLC | AF00107-10mg |
2-METHYLAMINO-N-PHENETHYL-BENZAMIDE |
19050-63-6 | 95% | 10mg |
$225.00 | 2024-04-20 | |
A2B Chem LLC | AF00107-50mg |
2-METHYLAMINO-N-PHENETHYL-BENZAMIDE |
19050-63-6 | 95% | 50mg |
$268.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023893-500mg |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 500mg |
1901.0CNY | 2021-07-13 | ||
A2B Chem LLC | AF00107-20mg |
2-METHYLAMINO-N-PHENETHYL-BENZAMIDE |
19050-63-6 | 95% | 20mg |
$237.00 | 2024-04-20 | |
Crysdot LLC | CD12101263-5g |
2-(Methylamino)-N-phenethylbenzamide |
19050-63-6 | 97% | 5g |
$627 | 2024-07-24 |
2-(Methylamino)-N-phenethylbenzamideに関する追加情報
Introduction to 2-(Methylamino)-N-phenethylbenzamide (CAS No. 19050-63-6)
2-(Methylamino)-N-phenethylbenzamide is a compound with the CAS registry number 19050-63-6. This compound belongs to the class of benzamides, which are derivatives of benzene carboxylic acid amides. The structure of 2-(Methylamino)-N-phenethylbenzamide consists of a benzene ring substituted with an amide group at the para position and a methylamino group at the ortho position. The amide group is further substituted with a phenethyl chain, which adds complexity and potential bioactivity to the molecule.
The synthesis of 2-(Methylamino)-N-phenethylbenzamide typically involves multi-step organic reactions, including nucleophilic acyl substitution and possibly Friedel-Crafts alkylation or acylation. The compound has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent research has focused on its role as a building block for more complex molecules with enhanced biological activity.
One of the most promising areas of research for 2-(Methylamino)-N-phenethylbenzamide is its application in drug discovery. The compound's structure suggests that it could act as a scaffold for developing bioactive molecules. For instance, the methylamino group may contribute to hydrogen bonding interactions, while the phenyl groups provide aromaticity and potential π-π stacking interactions. These properties make it a candidate for modulating enzyme activity or binding to receptors in biological systems.
Recent studies have explored the use of 2-(Methylamino)-N-phenethylbenzamide in the development of inhibitors for protein kinases, which are key targets in cancer therapy. The compound's ability to form specific interactions with kinase active sites has been highlighted in several preclinical models. Additionally, its phenyl groups may enhance membrane permeability, making it a potential candidate for oral drug delivery.
In addition to its pharmaceutical applications, 2-(Methylamino)-N-phenethylbenzamide has shown promise in agrochemical research. Its ability to inhibit plant pathogens has been investigated, particularly in the context of fungal infections. The compound's structure suggests that it could interfere with fungal cell wall synthesis or disrupt membrane integrity, making it a potential lead for antifungal agents.
The synthesis and characterization of 2-(Methylamino)-N-phenethylbenzamide have also been optimized in recent years. Researchers have developed more efficient synthetic routes using catalytic methods and microwave-assisted reactions. These advancements have improved the yield and purity of the compound, making it more accessible for further studies.
Furthermore, computational studies have provided insights into the molecular properties of 2-(Methylamino)-N-phenethylbenzamide, such as its electronic distribution and conformational flexibility. These studies have been instrumental in predicting its bioactivity and guiding medicinal chemistry efforts.
In conclusion, 2-(Methylamino)-N-phenethylbenzamide (CAS No. 19050-63-6) is a versatile compound with significant potential in various scientific domains. Its unique structure and bioactive properties make it a valuable tool for researchers in drug discovery, agrochemistry, and materials science. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and practical applications.
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